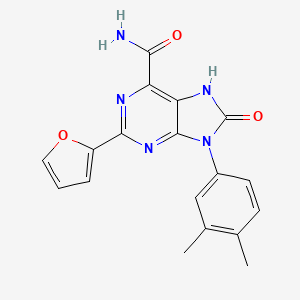
3-(4-Nitroimidazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Nitroimidazol-1-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies. For instance, one study reported the synthesis of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one by reaction of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride with piperazine nucleophiles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Novel pyridine-based nitronyl nitroxide biradicals and monoradicals, including variants with a 3-(4-nitroimidazol-1-yl)pyridine structure, were synthesized and characterized using ESR and UV-vis spectroscopy, revealing significant insights into intramolecular exchange coupling and triplet ground states (Rajadurai, Enkelmann, Baumgarten, & Ivanova, 2003).
Antitubercular Agent Research
- TBA-354, a pyridine-containing biaryl compound with 3-(4-nitroimidazol-1-yl)pyridine structure, demonstrated exceptional efficacy against chronic murine tuberculosis and favorable bioavailability, suggesting its potential as a next-generation nitroimidazole antitubercular agent (Upton et al., 2014).
Novel Scaffolds for Diversity-Oriented Synthesis
- A new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, involving compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, was developed, providing rapid access to diverse libraries and identifying compounds with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
pH-Sensitive EPR Spectra in Biomedical Applications
- A series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, including compounds with 3-(4-nitroimidazol-1-yl)pyridine structure, were developed as pH-sensitive probes for biomedical applications, exhibiting a broad range of pH sensitivity useful for monitoring in various biological environments (Kirilyuk, Bobko, Khramtsov, & Grigor’ev, 2005).
Antileishmanial Activity Studies
- Imidazole hydrazone compounds with 3-(4-nitroimidazol-1-yl)pyridine structure were evaluated for antileishmanial activity, indicating the potential of 4-nitroimidazole derivatives in antiprotozoal therapy (Oliveira et al., 2019).
Antibacterial Activity Research
- A study on 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives, including 3-(4-nitroimidazol-1-yl)pyridine, was conducted to explore their antibacterial activity, offering insights into the potential medical applications of these compounds (Ablo et al., 2022).
Zukünftige Richtungen
The future directions for “3-(4-Nitroimidazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in drug development. Imidazole derivatives are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
Eigenschaften
IUPAC Name |
3-(4-nitroimidazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-2-1-3-9-4-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVBKSPCXLSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitro-1H-imidazol-1-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)


![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2447214.png)
![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2447215.png)
![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2447221.png)
![3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2447223.png)
![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)
![N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2447225.png)
